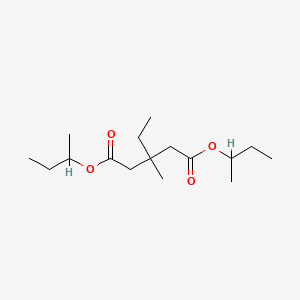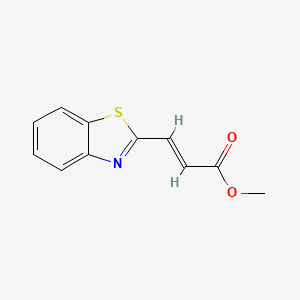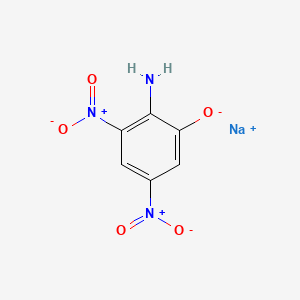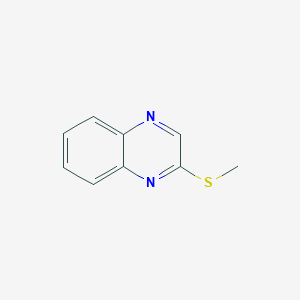
2-(Methylsulfanyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)quinoxaline is a heterocyclic compound that features a quinoxaline core with a methylsulfanyl group attached at the second position. Quinoxalines are known for their diverse biological activities and applications in various fields, including pharmaceuticals, optoelectronics, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)quinoxaline typically involves the condensation of o-phenylenediamine with 2-chloro-3-(methylsulfanyl)quinoxaline. This reaction can be carried out under various conditions, including refluxing in ethanol or acetic acid . Microwave-assisted synthesis has also been reported, offering a more efficient and eco-friendly approach .
Industrial Production Methods: Industrial production methods for quinoxaline derivatives often focus on green chemistry principles. Transition-metal-free catalysis and environmentally benign solvents are commonly used to enhance the sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylsulfanyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
2-(Methylsulfanyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of optoelectronic materials and fluorescent probes
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)quinoxaline involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 3-Chloro-6-methoxy-2-(methylsulfanyl)quinoxaline
- 2-Chloro-3-(methylsulfanyl)quinoxaline
- 3-(Trifluoromethyl)quinoxaline derivatives
Comparison: Compared to other quinoxaline derivatives, it offers distinct photophysical properties and solute-solvent interactions, making it suitable for specific applications in optoelectronics and material science .
Properties
CAS No. |
21948-73-2 |
|---|---|
Molecular Formula |
C9H8N2S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
2-methylsulfanylquinoxaline |
InChI |
InChI=1S/C9H8N2S/c1-12-9-6-10-7-4-2-3-5-8(7)11-9/h2-6H,1H3 |
InChI Key |
FOQUKZGBNFIUMZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




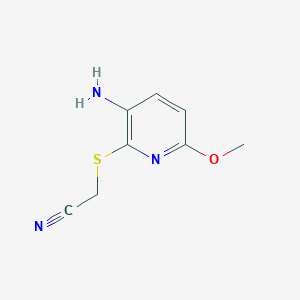
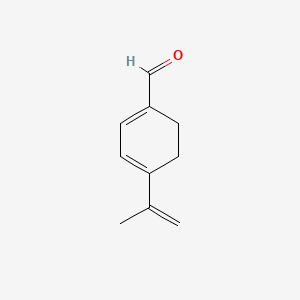

![5-Bromo-2-[[[[4-(hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13814014.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B13814017.png)
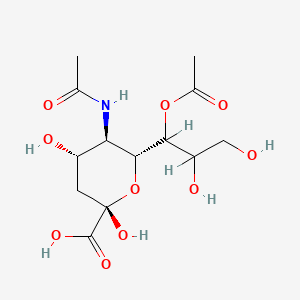
![N-[3-(3-Hydroxy-2-methyl-4-oxo-1(4H)-pyridinyl)propyl]acetamide](/img/structure/B13814025.png)
